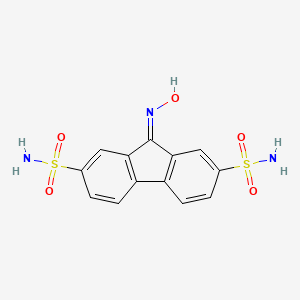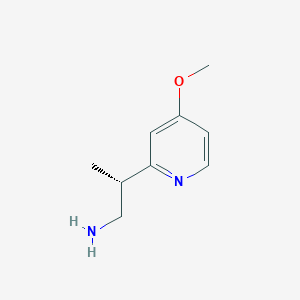
9-ヒドロキシイミノフルオレン-2,7-ジスルホンアミド
概要
説明
9-Hydroxyiminofluorene-2,7-disulfonamide is a chemical compound belonging to the class of fluorenes It is characterized by the presence of hydroxyimino and disulfonamide functional groups attached to the fluorene core
科学的研究の応用
9-Hydroxyiminofluorene-2,7-disulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of advanced materials, including polymers and dyes.
作用機序
Target of Action
The primary targets of 9-Hydroxyiminofluorene-2,7-disulfonamide are GPX4 and squalene synthase . GPX4 is a glutathione peroxidase that plays a crucial role in protecting the organism from oxidative damage. Squalene synthase is an enzyme involved in the biosynthesis of sterols.
Mode of Action
9-Hydroxyiminofluorene-2,7-disulfonamide induces ferroptosis via degradation of GPX4 . Ferroptosis is a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. It also binds and activates squalene synthase .
Biochemical Pathways
The compound affects the pathways related to ferroptosis and sterol biosynthesis. By degrading GPX4, it promotes the accumulation of lipid peroxides, leading to ferroptosis . By activating squalene synthase, it influences the biosynthesis of sterols .
Result of Action
The molecular and cellular effects of 9-Hydroxyiminofluorene-2,7-disulfonamide’s action include the induction of ferroptosis and the activation of squalene synthase . These actions can lead to cell death and changes in sterol levels, respectively .
生化学分析
Biochemical Properties
9-Hydroxyiminofluorene-2,7-disulfonamide plays a significant role in biochemical reactions. It interacts with enzymes such as glutathione peroxidase (GPX4) and squalene synthase . The compound induces the degradation of GPX4, an enzyme that protects cells from oxidative damage . Additionally, it binds and activates squalene synthase, leading to CoQ10 depletion .
Cellular Effects
The effects of 9-Hydroxyiminofluorene-2,7-disulfonamide on cells are profound. It influences cell function by inducing ferroptosis, a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides . This compound also triggers lysosomal membrane permeabilization .
Molecular Mechanism
At the molecular level, 9-Hydroxyiminofluorene-2,7-disulfonamide exerts its effects through several mechanisms. It binds to and activates squalene synthase, leading to CoQ10 depletion . This compound also induces the degradation of GPX4, an enzyme that inhibits the action of glutathione peroxidase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyiminofluorene-2,7-disulfonamide typically involves the following steps:
Formation of the Fluorene Core: The initial step involves the synthesis of the fluorene core, which can be achieved through various methods such as Friedel-Crafts alkylation or cyclization reactions.
Introduction of Hydroxyimino Group: The hydroxyimino group is introduced by reacting the fluorene core with hydroxylamine under acidic or basic conditions.
Sulfonation: The final step involves the sulfonation of the fluorene core at the 2 and 7 positions using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 9-Hydroxyiminofluorene-2,7-disulfonamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
9-Hydroxyiminofluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
9-Hydroxyiminofluorene-2,7-disulfonamide: Characterized by hydroxyimino and disulfonamide groups.
9-Hydroxyfluorene-2,7-disulfonamide: Lacks the hydroxyimino group.
9-Nitrosofluorene-2,7-disulfonamide: Contains a nitroso group instead of a hydroxyimino group.
Uniqueness
9-Hydroxyiminofluorene-2,7-disulfonamide is unique due to the presence of both hydroxyimino and disulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial uses.
特性
IUPAC Name |
9-hydroxyiminofluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S2/c14-22(18,19)7-1-3-9-10-4-2-8(23(15,20)21)6-12(10)13(16-17)11(9)5-7/h1-6,17H,(H2,14,18,19)(H2,15,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUWIESHYVTZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NO)C3=C2C=CC(=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328158 | |
| Record name | 9-hydroxyiminofluorene-2,7-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321685-35-2 | |
| Record name | 9-hydroxyiminofluorene-2,7-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2365990.png)

![Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2365992.png)



![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)
![N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2365999.png)
![4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2366003.png)
![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)
![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

